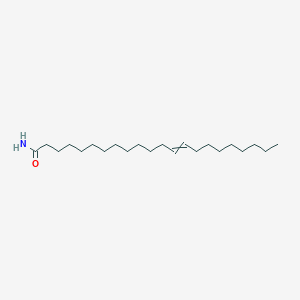
2-(Octadec-9-enamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octadec-9-enamido)propanoic acid is a compound with a long-chain fatty acid amide structure It is characterized by the presence of an amide group attached to a propanoic acid backbone, with an octadec-9-enyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-9-enamido)propanoic acid typically involves the amidation of octadec-9-enoic acid with a suitable amine. One common method is the reaction of octadec-9-enoic acid with 2-amino propanoic acid under dehydrating conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(Octadec-9-enamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enyl chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated amide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions to form substituted amides or esters.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated amides.
Substitution: Substituted amides and esters.
科学研究应用
2-(Octadec-9-enamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug delivery systems.
Industry: Utilized as a surfactant and corrosion inhibitor in various industrial applications
作用机制
The mechanism of action of 2-(Octadec-9-enamido)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to anti-inflammatory effects. This activation results in the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are involved in the regulation of inflammation .
相似化合物的比较
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar long-chain structure but lacking the amide group.
N-nervonoyl glutamine: An N-acylamide with a similar long-chain structure but different functional groups.
Uniqueness
2-(Octadec-9-enamido)propanoic acid is unique due to its specific amide linkage and the presence of both a long-chain fatty acid and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C21H39NO3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
2-(octadec-9-enoylamino)propanoic acid |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25) |
InChI 键 |
CHQZBIVWDKADIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B12510855.png)
![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)

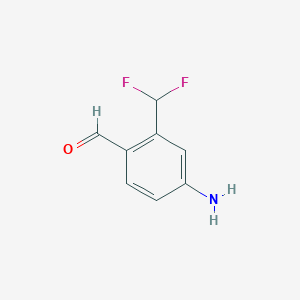
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
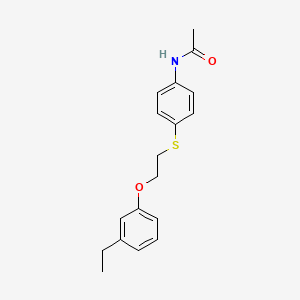
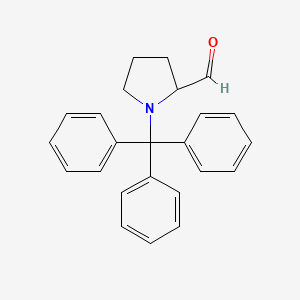
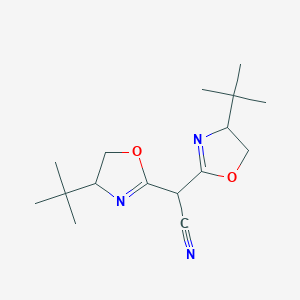
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)
acetic acid](/img/structure/B12510919.png)
